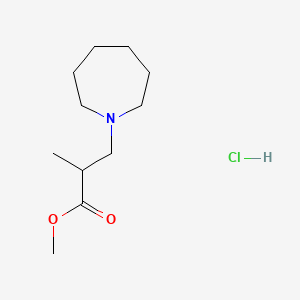
Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate
Descripción general
Descripción
“Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate” is a chemical compound with the molecular formula C10H8N2O2S . It is also known as “methyl 4-(thiadiazol-4-yl)benzoate” and "Benzoic acid, 4-(1,2,3-thiadiazol-4-yl)-, methyl ester" .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 220.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate and its derivatives have been studied for their crystal structures. Such studies are crucial for understanding the intermolecular interactions and properties of these compounds. Nizammohideen et al. (2019) analyzed the crystal structures of four 3,5-diacetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl derivatives, providing insights into their molecular configurations and interactions using Hirshfeld surface analysis and two-dimensional fingerprint plots (Nizammohideen et al., 2019).
2. Molecular Aggregation Studies
The study of molecular aggregation in organic solvents is another significant research area for these compounds. Matwijczuk et al. (2016) conducted spectroscopic studies on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives in different organic solvents, revealing the aggregation processes and their association with fluorescence effects. These findings are essential for understanding the behavior of these molecules in various environments (Matwijczuk et al., 2016).
3. Interaction with Biological Membranes
Investigations into how these compounds interact with biological membranes are also noteworthy. Kluczyk et al. (2016) explored the molecular organization of dipalmitoylphosphatidylcholine bilayers containing 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives. Such studies help in understanding the potential biological applications and interactions of these compounds (Kluczyk et al., 2016).
4. Fluorescence Effects and Spectroscopic Studies
The fluorescence properties of this compound derivatives have been a subject of research. Matwijczuk et al. (2018) studied the fluorescence effects in bio-active compounds from this group, highlighting how molecular aggregation and amino group position influence these effects. Such studies are critical in developing applications in sensing and imaging (Matwijczuk et al., 2018).
5. Antiviral Activity Research
Research on the antiviral activities of these compounds has gained prominence, especially with the emergence of diseases like COVID-19. Rashdan et al. (2021) synthesized novel thiadiazole-based molecules and assessed their potential antiviral activity against COVID-19, illustrating the pharmacological potential of these compounds (Rashdan et al., 2021).
6. Solvent-Induced Tautomerism
Exploring the effect of solvent polarizability on the behavior of these compounds is another research focus. Matwijczuk et al. (2017) studied the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, showing how solvent and temperature affect the tautomeric forms. This research is significant for understanding the chemical properties of these compounds in different solvents (Matwijczuk et al., 2017).
Propiedades
IUPAC Name |
methyl 4-(thiadiazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-7(3-5-8)9-6-15-12-11-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREHHRJNDQCUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372316 | |
| Record name | methyl 4-(1,2,3-thiadiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254749-08-1 | |
| Record name | methyl 4-(1,2,3-thiadiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione](/img/structure/B3050297.png)
![[(4-Methoxyphenyl)amino]acetonitrile](/img/structure/B3050298.png)

![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)



